molecular formula C19H23N5O5S B2681204 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide CAS No. 903271-12-5

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

Cat. No. B2681204
CAS RN: 903271-12-5
M. Wt: 433.48
InChI Key: QWGDMDJDXPTEJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Hypoxia-Selective Cytotoxins

Compounds structurally related to 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide have been studied for their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity towards hypoxic cells, which are commonly found in solid tumors, making them promising candidates for cancer therapy (Palmer et al., 1996). The mechanism involves selective activation under low oxygen conditions, leading to targeted cytotoxicity against tumor cells without affecting healthy tissues.

Anticancer Agents

The oxadiazole moiety, present in the compound's structure, is a common feature in various synthetic efforts aimed at developing new anticancer agents. For instance, derivatives incorporating the 1,3,4-oxadiazole ring have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. Such studies underscore the compound's potential application in designing novel anticancer therapies (Altıntop et al., 2018).

Antimicrobial Activity

Compounds with similar structural frameworks have been explored for their antimicrobial properties. The presence of oxadiazole and nitrobenzamide components can contribute to significant antibacterial and antifungal activities. Research in this domain focuses on developing new antimicrobial agents that can address the challenge of antibiotic resistance (Aziz‐ur‐Rehman et al., 2013).

Corrosion Inhibition

The structural elements of this compound suggest potential applications in corrosion inhibition. Oxadiazole derivatives, for instance, have been studied for their effectiveness in protecting metals against corrosion in aggressive environments. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion and extending the lifespan of metal-based structures (Kalia et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-methyl-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-12-6-8-23(9-7-12)17(25)11-30-19-22-21-16(29-19)10-20-18(26)14-4-3-5-15(13(14)2)24(27)28/h3-5,12H,6-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDMDJDXPTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

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